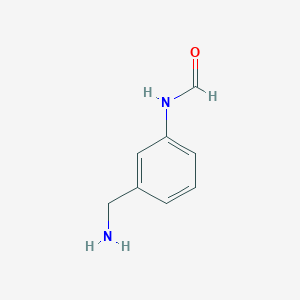
N-(3-(Aminomethyl)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Aminomethyl)phenyl)formamide is an organic compound with the molecular formula C8H10N2O It is a derivative of formamide, where the formamide group is attached to a benzene ring substituted with an aminomethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-(Aminomethyl)phenyl)formamide can be synthesized through the formylation of 3-(aminomethyl)aniline. One common method involves the reaction of 3-(aminomethyl)aniline with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as sulfonated rice husk ash (RHA-SO3H) have been employed to promote the formylation process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Aminomethyl)phenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
N-(3-(Aminomethyl)phenyl)formamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(3-(Aminomethyl)phenyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The aminomethyl group can enhance the compound’s binding affinity to biological targets, facilitating its effects in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Phenylformamide: Similar structure but lacks the aminomethyl group.
N-(2-(Aminomethyl)phenyl)formamide: The aminomethyl group is at the ortho position.
N-(4-(Aminomethyl)phenyl)formamide: The aminomethyl group is at the para position.
Uniqueness
N-(3-(Aminomethyl)phenyl)formamide is unique due to the position of the aminomethyl group at the meta position, which can influence its reactivity and interactions compared to its ortho and para counterparts. This positional difference can lead to variations in its chemical behavior and biological activity .
Properties
CAS No. |
918810-75-0 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]formamide |
InChI |
InChI=1S/C8H10N2O/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4,6H,5,9H2,(H,10,11) |
InChI Key |
YOFWZNQOCKPKRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


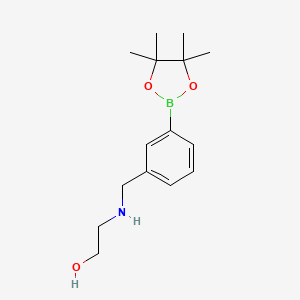
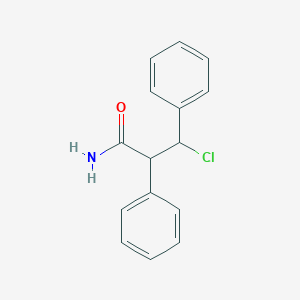
![Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate](/img/structure/B13995166.png)
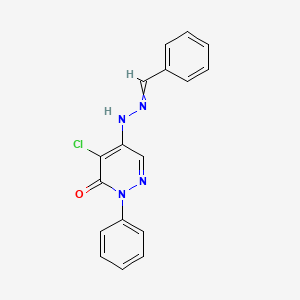
![N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride](/img/structure/B13995176.png)
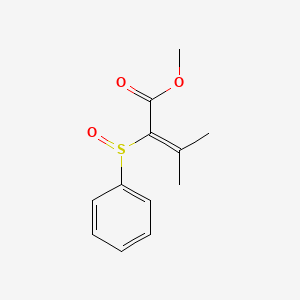
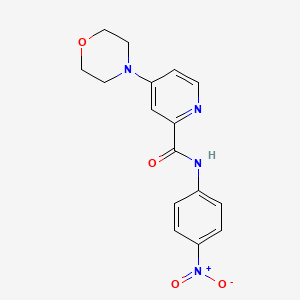
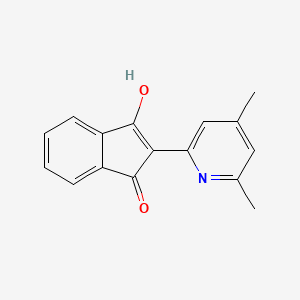
![4-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13995216.png)
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide;ethanesulfonic acid](/img/structure/B13995224.png)


![1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one](/img/structure/B13995244.png)
![6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine](/img/structure/B13995249.png)
